2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester
Description
The compound 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester (IUPAC name: ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate) is an α,β-unsaturated ester featuring a trifluoromethyl (-CF₃) substituent on the para-position of the phenyl ring. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of the -CF₃ group, which enhances the electrophilicity of the α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,2H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBJIRASKDNSF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-[4-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Activity and Neuroprotection
Research indicates that compounds related to 2-propenoic acid, particularly those with similar structures, exhibit potent antioxidant properties. They have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibiting MAO-B can help increase levels of neuroprotective neurotransmitters like dopamine and serotonin, potentially alleviating symptoms associated with these conditions.
Case Studies
- Alzheimer's Disease : A study demonstrated that derivatives of this compound could inhibit MAO-B activity, suggesting therapeutic potential for managing Alzheimer's disease symptoms through enhanced neurotransmitter levels.
- Depression : Similar compounds have been evaluated for their antidepressant effects due to their ability to modulate neurotransmitter systems by inhibiting MAO-B.
Material Science Applications
Polymer Chemistry
Due to its acrylate functionality, 2-propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester can be utilized in polymerization processes to create advanced materials with tailored properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymers.
Applications in Coatings
The compound can be used in formulating high-performance coatings that require durability and resistance to solvents and chemicals. Its unique properties make it suitable for applications in automotive and industrial coatings where performance under harsh conditions is critical .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with specific enzymes and receptors within the body.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : Ethyl acrylate backbone with a phenyl ring substituent at the β-position.
- Substituent : -CF₃ group at the 4-position of the phenyl ring.
- Molecular Formula : Presumed to be C₁₂H₁₁F₃O₂ (calculated based on analogs).
Structural Variations and Substituent Effects
The biological and physicochemical properties of α,β-unsaturated esters are highly dependent on phenyl ring substituents. Below is a comparative analysis:
Note: logP for the target compound is estimated based on trifluoromethyl’s contribution (+0.7–1.0 vs. methoxy).
Substituent Impact:
- Electron-Withdrawing Groups (-CF₃, -NO₂): Increase electrophilicity, enhancing reactivity in Michael addition or polymerization.
- Electron-Donating Groups (-OCH₃, -OH) : Reduce electrophilicity, favoring antioxidant or antimicrobial roles .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~4.0) exceeds methoxy (2.5) and hydroxy (1.8) analogs, suggesting better lipid membrane penetration.
Biological Activity
2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester (CAS Number: 101466-85-7) is a fluorinated organic compound with significant biological activity. The trifluoromethyl group (-CF₃) is known to enhance the pharmacological properties of various compounds, making this ester of particular interest in medicinal chemistry. This article explores its biological activity, including its potential antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of 2-propenoic acid can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the trifluoromethyl group is believed to play a crucial role in this enhanced activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during biological interactions.
Case Study: Antibacterial Activity
A study focusing on the structure-activity relationship of various fluorinated compounds highlighted that those with a para-trifluoromethyl substitution showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than their non-fluorinated counterparts, suggesting a substantial increase in potency due to the trifluoromethyl group .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the trifluoromethyl group at the para position of the phenyl ring significantly enhances biological activity. The following table summarizes key findings from various studies:
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that while 2-propenoic acid derivatives show promising biological activity, they also require thorough evaluation for cytotoxicity. In vitro assays have been conducted to assess their effects on human cell lines, revealing that certain derivatives maintained low toxicity levels while exhibiting antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
